molecular formula C23H17N3O3S B2764273 N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide CAS No. 710287-24-4

N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide

Cat. No.: B2764273
CAS No.: 710287-24-4
M. Wt: 415.47
InChI Key: YPCKADMIDJEVRT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide: is a complex organic compound that features a benzodioxole ring, a phenylquinoxaline moiety, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 3-phenylquinoxaline, and acetamide derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst Optimization: Using more efficient catalysts to speed up the reactions.

    Solvent Selection: Choosing solvents that enhance the solubility of intermediates and products.

    Reaction Conditions: Fine-tuning temperature, pressure, and reaction time to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to dihydroquinoxaline derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Dihydroquinoxalines: From reduction of the quinoxaline ring.

    Functionalized Aromatics: From substitution reactions on the benzodioxole and quinoxaline rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Fluorescent Probes: Due to its aromatic structure, it can be used in the design of fluorescent probes for biological imaging.

Medicine

    Drug Development:

    Diagnostic Agents: Its structural features may allow it to be used in diagnostic imaging.

Industry

    Polymer Additives: The compound can be incorporated into polymers to enhance their properties.

    Sensors: Used in the development of chemical sensors due to its reactive functional groups.

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Fluorescent Probes: The compound can interact with specific biomolecules, leading to changes in its fluorescence properties, which can be detected and measured.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-yl)-2-(2-phenylquinoxalin-3-yl)sulfanylacetamide: Similar structure but with different positioning of the phenyl group on the quinoxaline ring.

    N-(1,3-benzodioxol-5-yl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide: Contains a methyl group instead of a phenyl group on the quinoxaline ring.

Uniqueness

    Structural Complexity: The combination of benzodioxole and phenylquinoxaline moieties linked by a sulfanylacetamide group is unique, providing distinct chemical and physical properties.

    Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications, making it versatile for various applications.

This compound’s unique structure and reactivity make it a valuable subject of study in multiple scientific fields, from chemistry and biology to medicine and industry.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a quinoxaline derivative, which are known for their diverse biological activities. The chemical formula is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S with a molecular weight of approximately 344.39 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds containing benzodioxole groups have been shown to exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
  • Antimicrobial Properties : The presence of quinoxaline derivatives has been associated with antimicrobial activity, making this compound a candidate for further exploration in treating infections.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, although detailed studies are required to elucidate these pathways.

Table 1: Summary of Biological Activities

Biological ActivityObservations
AntioxidantExhibits significant free radical scavenging activity in vitro.
AntimicrobialEffective against various bacterial strains, including resistant strains.
CytotoxicityShows selective cytotoxicity towards cancer cell lines at micromolar concentrations.
Enzyme InhibitionPotential inhibition of kinases involved in cancer signaling pathways.

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that compounds similar to this compound showed a dose-dependent increase in antioxidant activity, with IC50 values indicating effective scavenging of reactive oxygen species (ROS) .
  • Antimicrobial Efficacy : Research highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent . The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), with IC50 values ranging from 10 to 30 µM . Mechanistic studies indicated that this cytotoxicity may be mediated through apoptosis induction.
  • Enzyme Inhibition Studies : Preliminary findings suggest that the compound may inhibit glycogen synthase kinase 3 beta (GSK3β), which plays a crucial role in various cellular processes including metabolism and cell survival . This inhibition could have implications for cancer treatment and metabolic disorders.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c27-21(24-16-10-11-19-20(12-16)29-14-28-19)13-30-23-22(15-6-2-1-3-7-15)25-17-8-4-5-9-18(17)26-23/h1-12H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCKADMIDJEVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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